molecular formula C24H36N4O3 B5992252 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B5992252
M. Wt: 428.6 g/mol
InChI Key: OKMMCHHDFHKZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide is a complex organic compound that features a combination of imidazole, piperidine, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the butyl group: This step involves the alkylation of the imidazole ring with a butyl halide under basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Coupling of the imidazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the imidazole and piperidine rings, typically using a coupling reagent such as EDCI or DCC.

    Attachment of the dimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where the piperidine ring is reacted with a dimethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole and piperidine derivatives.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The dimethoxyphenyl group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-4-5-6-23-25-16-19(26-23)17-28-13-11-18(12-14-28)7-10-24(29)27-21-9-8-20(30-2)15-22(21)31-3/h8-9,15-16,18H,4-7,10-14,17H2,1-3H3,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMMCHHDFHKZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.